molecular formula C9H10O4 B6596651 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol CAS No. 185018-44-4

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol

Cat. No.: B6596651
CAS No.: 185018-44-4
M. Wt: 182.17 g/mol
InChI Key: VPYMCXHMAIDUNK-UHFFFAOYSA-N
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Description

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol is a benzofuran derivative characterized by a benzofuran ring substituted with a methyl group at the 7-position and hydroxyl groups at the 4, 5, and 6 positions. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins. The benzofuran ring structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    7-methylbenzofuran: Lacks the hydroxyl groups present in 7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol.

    4,5,6-trihydroxybenzofuran: Lacks the methyl group at the 7-position.

Uniqueness: this compound is unique due to the presence of both the methyl group and multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

7-methyl-1,3-dihydro-2-benzofuran-4,5,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-5-2-13-3-6(5)8(11)9(12)7(4)10/h10-12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYMCXHMAIDUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COCC2=C(C(=C1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445665
Record name 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185018-44-4
Record name 4,5,6-Isobenzofurantriol, 1,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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